4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster
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Overview
Description
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster is an organic compound with the molecular formula C₁₂H₁₇NO₃ It is a derivative of p-anisidine and is used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster can be synthesized through the reaction of p-anisidine with butyric acid derivatives. One common method involves the esterification of p-anisidine with methyl 4-bromobutyrate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of methyl 4-(p-anisidino)butyrate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is usually obtained through distillation and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(p-anisidino)butyrate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(p-toluidino)butyrate
- Methyl 4-(p-aminophenyl)butyrate
- Methyl 4-(p-nitrophenyl)butyrate
Uniqueness
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster is unique due to its methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of the methoxy group can influence the compound’s solubility and interaction with other molecules .
Properties
CAS No. |
51814-74-5 |
---|---|
Molecular Formula |
C₁₂H₁₇NO₃ |
Molecular Weight |
223.27 |
Origin of Product |
United States |
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